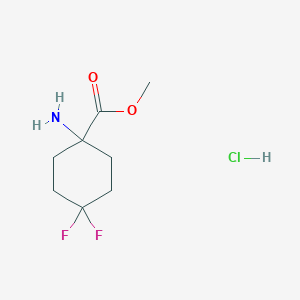

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride

概述

描述

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2 It is known for its unique structure, which includes a cyclohexane ring substituted with amino and difluoromethyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride typically involves the reaction of cyclohexanone with difluoromethylamine under controlled conditions. The reaction is followed by esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

化学反应分析

Types of Reactions

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

- Methyl 1-amino-4-fluorocyclohexanecarboxylate

- Methyl 1-amino-4,4-dichlorocyclohexanecarboxylate

- Methyl 1-amino-4,4-dibromocyclohexanecarboxylate

Uniqueness

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is unique due to the presence of two fluorine atoms on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .

生物活性

Overview

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride (CAS Number: 885498-59-9) is a synthetic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains a cyclohexane ring with difluoromethyl and amino groups, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C8H14ClF2NO2

- Molecular Weight : Approximately 207.66 g/mol

- IUPAC Name : Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biochemical pathways. The difluoromethyl group enhances binding affinity and specificity, potentially modulating enzyme activity and influencing metabolic processes.

Pharmacological Potential

Preliminary research indicates that this compound may exhibit various pharmacological effects, including:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing neurological functions.

- Antimicrobial Activity : Investigated for potential antibacterial or antifungal properties.

Case Studies and Experimental Data

-

Enzyme Interaction Studies :

- A study demonstrated that this compound binds effectively to certain enzymes, leading to altered kinetic parameters that suggest inhibition (Source: BenchChem) .

- In Vivo Studies :

- In Vitro Antimicrobial Testing :

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 1-amino-4-fluorocyclohexanecarboxylate | 2411193-09-2 | Contains one fluorine atom |

| Methyl 1-amino-4,4-dichlorocyclohexanecarboxylate | 2411193-10-9 | Contains chlorine atoms |

| Methyl 3-amino-3-(4-fluorophenyl)propanoate | 1234567-89-0 | Different functional group positioning |

The presence of two fluorine atoms in this compound enhances its stability and biological activity compared to its analogs.

常见问题

Q. Basic: What are the recommended synthetic routes for Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride, and what purification challenges arise?

Methodological Answer:

Synthesis typically involves multi-step protocols, starting with fluorination of a cyclohexane precursor (e.g., 4,4-difluorocyclohexanecarboxylic acid derivatives) followed by methyl esterification and amine group introduction. Challenges include controlling regioselectivity during fluorination and minimizing side reactions. Purification often employs reversed-phase HPLC or column chromatography, with purity confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Basic: How is structural integrity and purity validated post-synthesis?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : Confirm substituent positions (e.g., fluorine atoms at 4,4-positions, methyl ester resonance).

- HPLC/GC : Assess purity (>95% threshold for most studies).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃ClF₂NO₂ at 236.06 m/z) .

Q. Advanced: What experimental strategies determine interactions with biological targets like enzymes or receptors?

Methodological Answer:

- Radioligand binding assays : Quantify affinity (Kd) using tritiated analogs.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff).

- X-ray crystallography : Resolve binding modes in enzyme active sites.

Contradictions in activity data (e.g., varying IC₅₀ values) may arise from assay conditions (pH, solvent) or compound stability; cross-validation with orthogonal methods (e.g., fluorescence polarization) is critical .

Q. Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- Molecular dynamics (MD) simulations : Assess conformational stability of the difluorocyclohexane ring.

- QSAR models : Corrogate logP (2.1 predicted) with membrane permeability.

- ADMET prediction tools : Estimate metabolic liability (e.g., susceptibility to esterase hydrolysis) .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to structurally related hydrochlorides).

- Storage : Keep desiccated at -20°C to prevent hygroscopic degradation.

- Waste disposal : Neutralize with sodium bicarbonate before incineration .

Q. Advanced: How do researchers resolve discrepancies in biological activity across assays?

Methodological Answer:

- Orthogonal validation : Repeat assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).

- Stability testing : Use LC-MS to detect degradation products (e.g., free carboxylic acid from ester hydrolysis).

- Negative controls : Include known inhibitors to rule off-target effects .

Q. Basic: How can solubility be optimized for in vitro studies?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO for stock solutions) or aqueous buffers (pH 4–6, leveraging hydrochloride salt solubility).

- Co-solvents : Add ≤10% PEG-400 to enhance solubility in physiological media .

Q. Advanced: What is the conformational impact of 4,4-difluoro substitution on the cyclohexane ring?

Methodological Answer:

- Ring puckering analysis : Fluorine’s electronegativity induces chair conformations with axial fluorine atoms, confirmed by NOE NMR or X-ray diffraction.

- Thermodynamic studies : Compare ΔG of ring-flipping via variable-temperature NMR .

Q. Basic: Which analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use deuterated internal standards (e.g., CD₃-labeled analog) for precise quantification in plasma/tissue homogenates.

- Derivatization : Enhance GC-MS sensitivity via silylation of the amine group .

Q. Advanced: How are structure-activity relationship (SAR) studies designed to optimize target efficacy?

Methodological Answer:

- Analog synthesis : Systematically vary substituents (e.g., replacing methyl ester with ethyl or tert-butyl groups).

- Biochemical profiling : Test analogs against a panel of related enzymes (e.g., serine hydrolases) to identify selectivity determinants.

- Molecular docking : Map steric/electronic interactions in target binding pockets using software like AutoDock Vina .

属性

IUPAC Name |

methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-13-6(12)7(11)2-4-8(9,10)5-3-7;/h2-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFLXLORNVWWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(CC1)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。